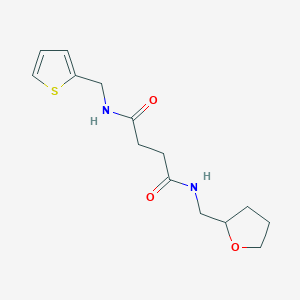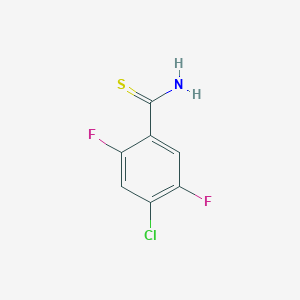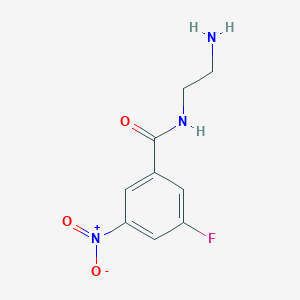![molecular formula C21H21N3O2 B12447100 3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)
3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one is a complex organic compound that features a quinoxaline core substituted with a hydroxy-phenyl-ethenyl group and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The hydroxy-phenyl-ethenyl group can be introduced via a Heck reaction, where a halogenated quinoxaline reacts with a styrene derivative in the presence of a palladium catalyst. The piperidine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. Continuous flow reactors may be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the ethenyl group can be reduced to a single bond using hydrogenation.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the quinoxaline core can intercalate with DNA, affecting gene expression. The hydroxy-phenyl-ethenyl group may participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.
Quinoxaline derivatives: Compounds such as 2,3-diphenylquinoxaline and 2-methylquinoxaline.
Phenyl-ethenyl derivatives: Compounds like stilbene and its derivatives.
Uniqueness
3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with a hydroxy-phenyl-ethenyl group and a piperidine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-[2-hydroxy-2-(4-piperidin-1-ylphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(14-19-21(26)23-18-7-3-2-6-17(18)22-19)15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,14,25H,1,4-5,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLYGXALVCBATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=CC3=NC4=CC=CC=C4NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
![3-[4-(2-Hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B12447021.png)
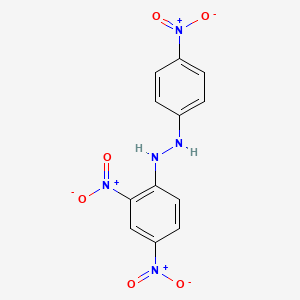
![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
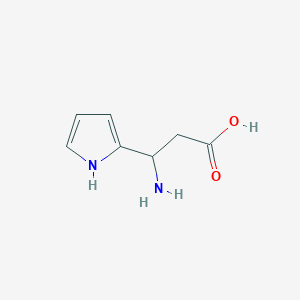
![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
